ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
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Overview
Description
Ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is a complex organic compound with the molecular formula C16H15ClF3NO3 . This compound is known for its unique structural features, including a trifluoromethyl group, a cyclopropyl ring, and a hydroxybutynyl moiety. It is often used as a pharmaceutical analytical impurity and has various applications in scientific research .
Preparation Methods
The synthesis of ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves multiple stepsThe cyclopropyl and hydroxybutynyl groups are then added through a series of reactions involving cyclopropanation and hydroxylation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and cyclopropyl ring play crucial roles in its binding affinity and specificity . The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate can be compared with similar compounds such as:
- N-(4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)acetamide
- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group and cyclopropyl ring in this compound contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C16H15ClF3NO3 |
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Molecular Weight |
361.74 g/mol |
IUPAC Name |
ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22) |
InChI Key |
BZIKLWWRUOKZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O |
Origin of Product |
United States |
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